![molecular formula C13H16N2O B444938 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide CAS No. 524928-16-3](/img/structure/B444938.png)

2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

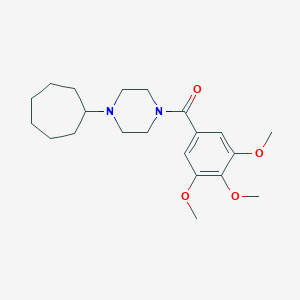

“2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide” is an organic compound with the empirical formula C13H16N2O . It is a derivative of acetamide, which is an acetic amide with a nitrile functional group .

Molecular Structure Analysis

The molecular weight of this compound is 216.28 . The SMILES string representation of the molecule isCC(NC(CC#N)=O)C1=CC=C(C)C(C)=C1 .

Scientific Research Applications

Biological and Environmental Insights

The toxicological profiles and biological effects of acetamide derivatives have been a subject of extensive study. For instance, Kennedy (2001) reviewed the biological consequences of exposure to various acetamides and formamides, highlighting their commercial importance and the need for updated information on their toxicology (Kennedy, 2001). This research underscores the complexity of biological responses to these chemicals, indicating potential areas for further investigation into their applications and effects.

Advances in Chemical Synthesis

Research on organotin(IV) complexes, including those with acetamide derivatives, has demonstrated significant antituberculosis activity. Iqbal et al. (2015) scrutinized the antituberculosis potential of organotin complexes, revealing the influence of ligand environment and organic groups attached to the tin on their activity (Iqbal, Ali, & Shahzadi, 2015). This line of research opens new avenues for developing therapeutics based on acetamide derivatives.

Environmental Applications and Concerns

The environmental fate and aquatic effects of acetamides and their derivatives are critical for understanding their impact on ecosystems. Staples (2001) provided a comprehensive overview of the environmental behavior of certain oxo-process chemicals, including acetamides, indicating their rapid biodegradability and minimal aquatic toxicity (Staples, 2001). These findings are crucial for evaluating the environmental safety of these compounds.

Safety and Hazards

The safety information available indicates that 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise to call a poison center or doctor if you feel unwell, rinse mouth, and do NOT induce vomiting if swallowed .

properties

IUPAC Name |

2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-4-5-12(8-10(9)2)11(3)15-13(16)6-7-14/h4-5,8,11H,6H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNVONRWILNRJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)NC(=O)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B444855.png)

![Isopropyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444856.png)

![2-methoxy-N-(3-nitrobenzyl)dibenzo[b,d]furan-3-amine](/img/structure/B444861.png)

![1-(3,5-Bis{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(3-chlorophenyl)piperazine](/img/structure/B444863.png)

![[4-(4-Chloro-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B444864.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B444866.png)

methanone](/img/structure/B444867.png)

![(3,5-Dimethoxy-phenyl)-[4-(2-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B444871.png)

![1-(3,5-Bis{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(2-fluorophenyl)piperazine](/img/structure/B444872.png)

![Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B444875.png)